Carglumic acid
Overview
Description
Carglumic acid, sold under the brand name Carbaglu among others, is used for the treatment of hyperammonaemia . It is used together with diet and other medicines to treat and prevent hyperammonemia (too much ammonia in the blood) caused by the lack of a liver enzyme called N-acetylglutamate synthase (NAGS) .
Synthesis Analysis
Carglumic acid is a synthetic analogue of N-acetylglutamate . It decreases ammonia levels by restoring the functioning of the urea cycle .Chemical Reactions Analysis
Carglumic acid is a carbamoyl phosphate synthetase 1 (CPS 1) activator . It is a structural analog of N-acetylglutamate and is effective in the treatment of hyperammonaemia due to propionic, methylmalonic and isovaleric acidurias .Physical And Chemical Properties Analysis
Carglumic acid has the molecular formula C6H10N2O5 and a molecular weight of 190.15 . It is soluble in DMSO .Scientific Research Applications
Treatment of Propionic Acidemia (PA) and Methylmalonic Acidemia (MMA)
- Scientific Field : Medical Science, specifically Metabolic Disorders .
- Application Summary : Carglumic acid is used in the treatment of PA and MMA, which are rare autosomal recessive inborn errors of metabolism characterized by hyperammonemia due to N-acetylglutamate synthase (NAGS) dysfunction .
- Methods of Application : In a prospective, multicenter, randomized, parallel-group, open-label, controlled clinical trial, patients aged ≤15 years with confirmed PA and MMA were included. They received twice daily carglumic acid (50 mg/kg/day) plus standard therapy (protein-restricted diet, L-carnitine, and metronidazole) or standard therapy alone for a 2-year treatment period .
- Results : The primary outcome was the number of emergency room (ER) admissions because of hyperammonemia. A mean of 6.31 ER admissions was observed for the carglumic acid arm, compared with 12.76 for standard treatment, with a significant difference between the groups (p = 0.0095). Of the secondary outcomes, the only significant differences were in glycine and free carnitine levels .
Inhibition or Induction of Cytochrome P450 Enzymes
- Scientific Field : Pharmacology .
- Application Summary : An in vitro study was conducted to assess the potential for carglumic acid to inhibit or induce the Cytochrome P450 enzymes .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the search results .
- Results : The results or outcomes obtained were not detailed in the search results .
Treatment of Isovaleric Acidemia
- Scientific Field : Medical Science, specifically Metabolic Disorders .
- Application Summary : Carglumic acid is used in the treatment of Isovaleric Acidemia, a rare autosomal recessive metabolic disorder .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the search results .
- Results : The results or outcomes obtained were not detailed in the search results .
Development of Novel Orphan Drugs
- Scientific Field : Pharmacology .
- Application Summary : Carglumic acid is being used in the development of novel orphan drugs .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the search results .
- Results : The results or outcomes obtained were not detailed in the search results .
Treatment of Hyperammonemia due to Hepatic N-acetylglutamate Synthase (NAGS) Deficiency
- Scientific Field : Medical Science, specifically Metabolic Disorders .
- Application Summary : Carglumic acid is approved by the US Food and Drug Administration (USFDA) for the treatment of hyperammonemia due to hepatic NAGS deficiency .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the search results .
- Results : The results or outcomes obtained were not detailed in the search results .
Treatment of Patients Aged ≤15 Years with Confirmed Propionic Acidemia (PA) and Methylmalonic Acidemia (MMA)
- Scientific Field : Medical Science, specifically Metabolic Disorders .
- Application Summary : Carglumic acid is used in the treatment of patients aged ≤15 years with confirmed PA and MMA .
- Methods of Application : The study was a prospective, multicenter, randomized, parallel-group, open-label, controlled clinical trial. Patients were followed up for two years. The primary outcome was the number of emergency room (ER) admissions because of hyperammonemia .
- Results : On the primary efficacy endpoint, a mean of 6.31 ER admissions was observed for the carglumic acid arm, compared with 12.76 for standard treatment, with a significant difference between the groups (p = 0.0095) .
Safety And Hazards
Future Directions
There is ongoing research on the long-term safety and efficacy of carglumic acid in the management of propionic acidemia (PA) and methylmalonic acidemia (MMA) . The study aims to evaluate the effectiveness of the administration of carglumic acid with the standard treatment compared to the standard treatment alone in the management of these organic acidemias .
properties
IUPAC Name |
(2S)-2-(carbamoylamino)pentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O5/c7-6(13)8-3(5(11)12)1-2-4(9)10/h3H,1-2H2,(H,9,10)(H,11,12)(H3,7,8,13)/t3-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCQLHJZYVOQKHU-VKHMYHEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)NC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)O)[C@@H](C(=O)O)NC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7046706 | |
Record name | N-Carbamyl-L-glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7046706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Carglumic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015673 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Carglumic acid is a synthetic structural analogue of N-acetylglutamate (NAG), which is an essential allosteric activator of the liver enzyme carbamoyl phosphate synthetase 1 (CPS1). CPS1 is found in the mitochondria and is the first enzyme of the urea cycle, which converts ammonia into urea. Carglumic acid acts as a replacement for NAG in NAGS deficiency patients by activating CPS1 but it does not help to regulate the urea cycle. | |
Record name | Carglumic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06775 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Carglumic acid | |
CAS RN |
1188-38-1 | |
Record name | Carbamylglutamic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1188-38-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carglumic acid [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001188381 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carglumic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06775 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | N-Carbamyl-L-glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7046706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CARGLUMIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L0HB4V1EW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Carglumic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015673 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.